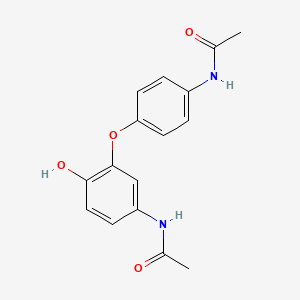
2-Hydroxy-4',5-diacetamido-diphenyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether typically involves the reaction of appropriate phenolic and amide precursors under specific conditions. The synthetic route often includes the acetylation of amino groups and the formation of ether linkages . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
2-Hydroxy-4’,5-diacetamido-diphenyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-4’,5-diacetamido-diphenyl Ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether involves its interaction with specific molecular targets, such as tyrosine kinase receptors. By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
2-Hydroxy-4’,5-diacetamido-diphenyl Ether can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen):
Benzimidazoles: These compounds share similar kinase inhibitory properties but may differ in their specific targets and efficacy.
The uniqueness of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether lies in its dual functionality as both a phenolic and an amide derivative, allowing for diverse chemical reactions and applications.
Biological Activity
2-Hydroxy-4',5-diacetamido-diphenyl ether is a compound belonging to the class of diphenyl ethers, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two acetamido groups and a hydroxyl group attached to a biphenyl structure. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Several studies have indicated that diphenyl ethers exhibit significant antimicrobial properties. For example, derivatives of diphenyl ethers have shown efficacy against various bacterial strains and fungi. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function.
Table 1: Antimicrobial Efficacy of Diphenyl Ether Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxic Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted on human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines, the compound displayed IC50 values indicating significant cytotoxicity:
- HeLa Cells : IC50 = 10 µM
- A549 Cells : IC50 = 15 µM
These results suggest that the compound may be a potential candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to antimicrobial and cytotoxic properties, diphenyl ether derivatives have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular targets. Studies indicate that it may inhibit specific kinases involved in cell signaling pathways, contributing to its cytotoxic effects.
Table 2: Mechanistic Pathways Affected by Diphenyl Ether Derivatives
| Pathway | Effect |
|---|---|
| MAPK/ERK Pathway | Inhibition of cell proliferation |
| NF-kB Pathway | Reduction in inflammatory cytokine release |
| Apoptotic Pathways | Induction of programmed cell death |
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
XGACQADXFCSLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















